molecular formula C7H5Br3O B14669964 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- CAS No. 39953-10-1

2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl-

Cat. No.: B14669964
CAS No.: 39953-10-1
M. Wt: 344.83 g/mol
InChI Key: PTBMRVZPYNJHMC-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- is an organic compound with the chemical formula C7H4Br3O. It is a light yellow solid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- typically involves the bromination of 2,4,6-tribromophenol. The process begins with a mixture of 2,4,6-tribromophenol, sodium acetate trihydrate, and glacial acetic acid, which is warmed to around 70°C until a clear solution is obtained. Bromine is then added dropwise to the solution at room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically crystallized from chloroform to obtain pure 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- crystals .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium acetate, and glacial acetic acid. The reactions are typically carried out at controlled temperatures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the bromination of 2,4,6-tribromophenol results in the formation of 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- .

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of other chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can form charge-transfer complexes with other molecules, influencing their chemical properties and reactivity . This interaction can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- is unique due to its specific bromination pattern and its ability to form charge-transfer complexes. This makes it valuable in both research and industrial applications .

Properties

CAS No.

39953-10-1

Molecular Formula

C7H5Br3O

Molecular Weight

344.83 g/mol

IUPAC Name

2,4,6-tribromo-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C7H5Br3O/c1-7(10)2-4(8)6(11)5(9)3-7/h2-3H,1H3

InChI Key

PTBMRVZPYNJHMC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)C(=C1)Br)Br)Br

Origin of Product

United States

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